Product packaging for Linogliride fumarate(Cat. No.:)

Linogliride fumarate

Cat. No.: B608581
M. Wt: 402.4 g/mol
InChI Key: ZSAMTXUUUFXIII-FEEJURODSA-N
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Description

Background of Guanidine-Based Hypoglycemic Agents and Structural Analogues

The history of guanidine-based hypoglycemic agents dates back to the early 20th century. nih.gov The discovery that guanidine (B92328), a compound found richly in the plant Galega officinalis (goat's rue), could lower blood glucose was reported in 1918. nih.govresearchgate.net This finding spurred the synthesis of several guanidine derivatives, some of which were used to treat diabetes in the 1920s and 1930s. nih.govresearchgate.net However, these early agents were eventually discontinued (B1498344) due to issues including toxicity and the increasing availability of insulin (B600854). nih.govnih.gov A related class, the biguanides, which are composed of two guanidine units, appeared in the 1950s. nih.govgoodrx.com Metformin, a dimethylbiguanide, is a prominent member of this class and, after a long and complex history, became a primary first-line treatment for type 2 diabetes. nih.govresearchgate.net

Linogliride (B1675489) is classified as a substituted guanidine. ncats.io It is structurally distinct from the biguanides like metformin. researchgate.netresearchgate.net The research compound, Linogliride Fumarate (B1241708), is the fumarate salt form of linogliride. nih.gov

Chemical Properties of Linogliride Fumarate

PropertyValueSource
Molecular FormulaC₂₀H₂₆N₄O₅ nih.gov
Molecular Weight402.4 g/mol nih.gov
SynonymsMcN-3935, 4326S15UIP nih.gov
Parent CompoundLinogliride nih.gov
Component CompoundsLinogliride, Fumaric Acid nih.gov

Linogliride is structurally unrelated to the sulfonylurea and biguanide (B1667054) classes of hypoglycemic agents. ncats.ioresearchgate.netresearchgate.net However, it is a structural analogue of another research compound, pirogliride. nih.govtargetmol.cn Despite its structural differences from sulfonylureas, linogliride shares a similar mechanism of action. ncats.io Both agent classes function as insulin secretagogues by stimulating the pancreas to release insulin. ncats.iohopkinsdiabetesinfo.org Linogliride achieves this by blocking ATP-sensitive potassium channels located on the membranes of pancreatic beta cells, which in turn stimulates insulin secretion and improves glucose tolerance. nih.gov Sulfonylureas also work by stimulating the pancreas to release insulin over a period of hours. hopkinsdiabetesinfo.org

Comparison of Linogliride with Other Hypoglycemic Agent Classes

Agent ClassExample(s)Structural Relationship to LinoglirideMechanism of ActionSource
Substituted GuanidineLinogliride, PirogliridePirogliride is a structural analogueBlocks ATP-sensitive K+ channels to stimulate insulin secretion ncats.ionih.govtargetmol.cn
BiguanidesMetforminStructurally unrelatedPrimarily decreases hepatic glucose production and intestinal absorption; improves insulin sensitivity researchgate.netncats.ioresearchgate.netresearchgate.net
SulfonylureasGlyburide, Glipizide (B1671590)Structurally unrelatedStimulates insulin release from pancreatic beta cells ncats.iohopkinsdiabetesinfo.org

Classification as a Substituted Guanidine

Rationale for Investigating this compound as a Research Compound

The primary rationale for the investigation of this compound was its position as a representative of a new class of oral hypoglycemic agents. nih.gov Research into this compound was driven by the need to develop novel therapeutic options for non-insulin-dependent diabetes mellitus. nih.gov Its initial action was identified as an insulin secretagogue mechanism, offering a different chemical structure to achieve a therapeutic effect similar to that of sulfonylureas. ncats.ionih.gov The exploration of new classes of compounds like linogliride is fundamental to drug discovery, aiming to identify agents with potentially different pharmacological profiles.

Historical Development in Preclinical Drug Discovery and Initial Characterization

The development of a new drug is a lengthy process that begins with a discovery phase, followed by preclinical research. biostock.se This preclinical stage involves extensive laboratory testing in in vitro (cell-based) and in vivo (animal) models to characterize a compound's activity and to perform initial safety assessments before it can be considered for human trials. biostock.sekncv.nl

This compound, identified by the code McN-3935, underwent this preclinical evaluation. nih.govmedkoo.com Preclinical studies demonstrated that linogliride produces hypoglycemic effects in various animal models. ncats.io It was shown to improve glucose tolerance in normal rats and dogs and to lower blood glucose in fasted rats or mice. ncats.io Furthermore, it significantly lowered fasting blood glucose in neonatal streptozotocin-treated rats, a model for diabetes. ncats.io

Initial characterization studies, including experiments on isolated pancreatic islets and the perfused pancreas, revealed that linogliride potentiates the release of insulin. ncats.io It was found to stimulate insulin secretion in the presence of glucose but not in its absence. ncats.io The mechanism for this action was determined to be the inhibition of ATP-sensitive K+ channels in pancreatic beta-cells, a mechanism it shares with sulfonylureas despite the lack of structural similarity. ncats.ionih.gov Subsequent initial clinical trials with patients having non-insulin-dependent diabetes mellitus showed that this compound was effective at lowering both fasting and postprandial plasma glucose levels, confirming the therapeutic potential observed in preclinical models. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O5 B608581 Linogliride fumarate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

InChI

InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16?,18-15+;2-1+

InChI Key

ZSAMTXUUUFXIII-FEEJURODSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linogliride fumarate;  McN-3935;  McN 3935;  McN3935; 

Origin of Product

United States

Mechanistic Pharmacology and Molecular Interactions

Pancreatic Beta-Cell Mechanisms of Action

Linogliride (B1675489) directly targets the pancreatic beta-cells to exert its insulin (B600854) secretagogue effect. Its mechanisms involve interaction with ion channels, dependency on extracellular signals like glucose and calcium, and amplification of various signaling pathways.

Linogliride leads to a decrease in the activity of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta-cells. ncats.ioncats.ionih.govncats.io This inhibitory action is considered a key mechanism for its insulin-releasing properties, similar to the action of sulfonylureas like tolbutamide (B1681337). nih.govnih.gov In studies using the whole-cell voltage-clamping technique on single rat beta-cells, Linogliride was shown to inhibit the K-ATP channel current in a dose-dependent manner. nih.gov The reversal of this inhibition was observed to be slow. nih.gov

Table 1: Effect of Linogliride on ATP-Sensitive K+ Channels in Rat Beta-Cells

Parameter Value Source
Concentration Range Tested 10-300 µM nih.gov
Half-Maximal Inhibition (IC₅₀) 6-25 µM nih.gov

A critical feature of Linogliride's action is its dependence on the presence of glucose. ncats.ioncats.ioncats.io In isolated perifused rat islets, Linogliride alone, at a concentration of 100 µM in the absence of glucose, has no effect on insulin secretion. oup.comnih.gov However, when added in the presence of a weakly stimulatory glucose concentration (5.5 mM), the same concentration of Linogliride produces a dramatic five- to six-fold increase in the insulin secretory response. oup.comnih.gov This indicates that Linogliride does not initiate insulin secretion on its own but significantly potentiates the effect of glucose. researchgate.net

Table 2: Glucose-Dependency of Linogliride's Effect on Insulin Secretion

Condition Insulin Secretion Response Source
Linogliride (100 µM) without Glucose No effect oup.comnih.gov
Glucose (5.5 mM) alone Weak secretagogue effect oup.comnih.gov

In studies with perifused islets, which allow for the dynamic measurement of insulin release, Linogliride has been shown to affect the kinetics of secretion. While a weakly stimulating level of glucose (5.5 mM) alone produces a minimal and transient insulin release, the addition of Linogliride (100 µM) results in a dramatically amplified and sustained secretory response over time. oup.com This suggests that Linogliride is particularly effective at augmenting the second phase of glucose-stimulated insulin secretion. In the absence of amino acids, the stimulation of insulin release by Linogliride was found to be transient. nih.gov

The potentiation of glucose-induced insulin secretion by Linogliride is entirely dependent on the presence of extracellular calcium. oup.comnih.gov In experiments with perifused rat islets, the removal of calcium from the perifusion medium completely abolished the insulinotropic effect of Linogliride, even in the presence of glucose. oup.comnih.gov The secretory response was restored upon the reintroduction of calcium into the medium, confirming that calcium influx into the beta-cell is a necessary step for Linogliride's mechanism of action. oup.com

Linogliride's ability to potentiate insulin release extends beyond glucose. It significantly increases the secretory response to a variety of other secretagogues that act through different cellular pathways. oup.comnih.gov This suggests that Linogliride amplifies a common, downstream cellular signal generated during beta-cell activation. nih.gov

Table 3: Linogliride's Potentiation of Various Insulin Secretagogues

Secretagogue Concentration Observation with Linogliride (100 µM) Source
D-Glyceraldehyde 2.5 mM Significantly increased secretory response oup.comnih.gov
N-Acetylglucosamine 15 mM Significantly increased secretory response oup.comnih.gov
Leucine 10 mM Significantly increased secretory response oup.comnih.gov

Extracellular Calcium Dependency of Insulin Secretion Potentiation

Influence on Islet Metabolic Processes

Despite its powerful effect on glucose-stimulated insulin secretion, Linogliride does not appear to directly alter the rate of glucose metabolism within the pancreatic islets. oup.comnih.gov At a concentration of 100 µM, Linogliride did not affect the rate of glycolysis, as measured by the conversion of [5-³H]glucose to ³H₂O in isolated islets. oup.comnih.gov

Assessment of Effects on Glucose Utilization and Glycolysis Rates in Isolated Islets

Linogliride fumarate's influence on insulin secretion is closely tied to the presence of glucose, although it does not directly alter the rate of glycolysis in pancreatic islets. nih.gov In studies using isolated perifused rat islets, 100 microM of linogliride had no effect on insulin secretion when glucose was absent. nih.gov However, when combined with 5.5 mM of glucose, which on its own is a weak stimulus for insulin secretion, linogliride amplified the response by five to six times. nih.gov

Notably, this potentiation of insulin release occurs without a corresponding increase in the rate of glycolysis. nih.gov The conversion of [5-3H]glucose to 3H2O, a measure of glycolytic rate, was unaffected by 100 microM linogliride. nih.gov This indicates that linogliride does not directly stimulate the metabolic breakdown of glucose within the islet cells but rather amplifies the signaling cascade that is initiated by glucose metabolism. nih.govoup.com The insulinotropic effect of linogliride in the presence of glucose is dependent on extracellular calcium, as the response is abolished when calcium is removed from the surrounding medium. nih.govoup.com

Interactions with Metabolic Inhibitors in Insulinotropic Contexts

To further elucidate the mechanism of linogliride, its effects were studied in the presence of metabolic inhibitors. The use of mannoheptulose, an inhibitor of glucose phosphorylation, significantly weakened the insulin-stimulating effect of linogliride, which correlated with a reduction in glucose usage. nih.govoup.com This finding reinforces the dependency of linogliride's action on the initial steps of glucose metabolism.

In a seemingly paradoxical finding, another metabolic inhibitor, 2-deoxyglucose, did not diminish the insulinotropic effect of linogliride in the presence of 5.5 mM glucose, even though it also reduced glucose usage. nih.gov This suggests that the signaling pathway amplified by linogliride may be triggered by a step in glucose metabolism that is not blocked by 2-deoxyglucose. nih.gov Furthermore, linogliride has been shown to significantly enhance the secretory response to other secretagogues, including D-glyceraldehyde, N-acetylglucosamine, and leucine, suggesting it amplifies a common cellular signal generated by various stimulants of the beta-cell. nih.govoup.com

Table 1: Effect of Linogliride on Insulin Secretion in the Presence of Metabolic Inhibitors
ConditionEffect on Insulin SecretionImpact on Glucose Usage
Linogliride (100 µM) + Glucose (5.5 mM)Dramatically increased (5- to 6-fold)No direct effect on glycolysis rate
Linogliride + Glucose + Mannoheptulose (10 mM)Markedly attenuatedReduced
Linogliride + Glucose + 2-Deoxyglucose (10 mM)Not diminishedReduced

Preclinical Efficacy Studies in Animal Models

Hypoglycemic Activity in Non-Diabetic Animal Models (e.g., Rats, Mice, Dogs)

Linogliride (B1675489) has been shown to be an orally effective hypoglycemic agent in several non-diabetic animal species, including rats, mice, and dogs. oup.com Its activity in these models has been consistently linked to an increase in insulin (B600854) concentrations. oup.com

In fasted non-diabetic animals, linogliride has been observed to effectively lower blood glucose levels. ncats.io Studies have confirmed this hypoglycemic effect in rats, mice, dogs, and monkeys. karger.com The minimum effective doses of linogliride that produce a reduction in fasting blood glucose are reported to be in the range of 1-5 mg/kg. karger.com The compound has demonstrated a dose-dependent hypoglycemic effect in these non-diabetic animal models. researchgate.net

Table 1: Effect of Linogliride on Fasting Blood Glucose in Non-Diabetic Animals

Animal ModelEffect on Fasting Blood GlucoseCitation
RatsLowers blood glucose ncats.io
MiceLowers blood glucose ncats.io
DogsProduces a hypoglycemic effect researchgate.netkarger.com
MonkeysProduces a hypoglycemic effect karger.com

Linogliride has been shown to improve glucose tolerance in normal, non-diabetic animals. ncats.iokarger.com In studies involving oral glucose tolerance tests in normal rats and dogs, administration of linogliride led to an enhanced ability to manage a glucose load. ncats.io Specifically, in normal animals, linogliride fumarate (B1241708) at doses of 1-5 mg/kg has been shown to improve glucose tolerance. karger.com

Effects on Fasting Blood Glucose Levels in Various Animal Species

Efficacy in Established Animal Models of Diabetes

The therapeutic potential of linogliride has been further investigated in established animal models that mimic human diabetes.

The neonatal streptozotocin (B1681764) (n-STZ) treated rat is a widely used model for non-insulin-dependent diabetes. researchgate.netukaazpublications.combioline.org.br In this model, linogliride has demonstrated significant efficacy. ncats.io It has been observed to significantly lower fasting blood glucose in neonatal streptozotocin-treated rats. ncats.io This model is particularly relevant as n-STZ rats exhibit characteristics that resemble type 2 diabetes in humans, such as impaired glucose tolerance and varying degrees of hyperglycemia. bioline.org.br Linogliride fumarate was found to be approximately six times more potent than tolbutamide (B1681337) in improving oral glucose tolerance in streptozotocin-induced diabetic rats. researchgate.net

The efficacy of linogliride has also been assessed in other diabetic animal models. In genetically diabetic (db/db) mice, linogliride showed modest effects. ncats.ioresearchgate.net The db/db mouse is a model characterized by obesity and insulin resistance. nih.gov In streptozotocin-induced diabetic rats, linogliride at doses of 25–100 mg/kg demonstrated efficacy. researchgate.net

Table 2: Efficacy of Linogliride in Various Diabetic Animal Models

Animal ModelKey FindingsCitation
Neonatal Streptozotocin-Treated RatsSignificantly lowered fasting blood glucose. ncats.io
Improved oral glucose tolerance. researchgate.net
Genetically Diabetic (db/db) MiceShowed modest effects. ncats.ioresearchgate.net
Streptozotocin-Induced Diabetic RatsDemonstrated efficacy at 25–100 mg/kg. researchgate.net

Investigations in Neonatal Streptozotocin-Treated Rat Models

Demonstrating Pancreas-Dependency of Therapeutic Action in Animal Models (e.g., Studies in Depancreatized Animals)

To understand the mechanism of action of linogliride, studies were conducted in depancreatized animals. In depancreatized diabetic dogs, linogliride was found to be inactive. researchgate.net This finding is crucial as it strongly suggests that the hypoglycemic action of linogliride is dependent on the presence of a functioning pancreas. researchgate.net This pancreas-dependency aligns with in vitro findings that linogliride potentiates insulin release from isolated islets and the perfused pancreas. ncats.ioncats.io

Assessment of Sustained Preclinical Effects and Absence of Tolerance Development in Animal Studies

Preclinical investigations involving repeated administration of this compound in animal models have provided insights into its sustained therapeutic potential and the likelihood of tolerance development. In repeat-dose studies conducted over a period of three days in both rats and dogs, the hypoglycemic (blood glucose-lowering) effect of linogliride was maintained without any signs of diminishing efficacy. researchgate.net This lack of attenuation in its primary pharmacological effect suggests that tolerance to linogliride did not develop under the conditions of these short-term studies. researchgate.net

The maintenance of a consistent hypoglycemic response is a critical factor in the preclinical assessment of new anti-diabetic agents, as it indicates a potential for long-term effectiveness in a clinical setting. The studies in rats and dogs, therefore, represent a significant finding in the preclinical evaluation of this compound.

Table 1: Summary of Tolerance Assessment in Animal Studies

Species Study Duration Key Finding Citation
Rat 3 days No development of tolerance to the hypoglycemic effect. researchgate.net
Dog 3 days No development of tolerance to the hypoglycemic effect. researchgate.net

Impact on Systemic Metabolic Markers (e.g., Plasma Lactic Acid Levels in Animal Models)

A key consideration in the development of hypoglycemic agents is their potential to disrupt normal metabolic processes, which can lead to adverse effects. One such concern is the elevation of plasma lactic acid, a condition known as lactic acidosis, which has been associated with certain other classes of anti-diabetic drugs.

Preclinical studies have specifically examined the effect of this compound on this important metabolic marker. Research in both normal and diabetic rats has demonstrated that linogliride does not alter plasma lactic acid levels. researchgate.netkarger.com This finding is significant as it differentiates linogliride from some other hypoglycemic agents and suggests a favorable metabolic profile in this regard. The stability of plasma lactate (B86563) levels in both healthy and diabetic animal models indicates that the mechanism of action of linogliride is unlikely to involve pathways that lead to an overproduction or decreased clearance of lactic acid.

Table 2: Effect of this compound on Plasma Lactic Acid in Rats

Animal Model Effect on Plasma Lactic Acid Citation
Normal Rats No alteration observed. researchgate.netkarger.com
Diabetic Rats No alteration observed. researchgate.netkarger.com

Synthetic Chemistry and Medicinal Chemistry Research

Chemical Synthesis Methodologies of Linogliride (B1675489) Fumarate (B1241708)

The synthesis of Linogliride Fumarate has been subject to research aimed at developing facile, high-yield, and safe manufacturing processes. google.com These efforts have focused on optimizing reaction pathways and utilizing key intermediates to streamline production. epo.org

An established synthesis for Linogliride involves the formation of a crucial guanidine (B92328) intermediate. epo.org A previously described method involved reacting an N-substituted thiourea (B124793) with an alkylating agent. epo.org However, this route presented disadvantages, including the production and subsequent disposal of malodorous mercaptans. epo.org

To circumvent these issues and improve efficiency, an optimized process was developed. google.com This improved synthesis focuses on a multi-step reaction sequence that ultimately yields Linogliride, which is then converted to its fumarate salt. google.com The final step, converting the free base to this compound, has been optimized to achieve high yields. For instance, by dissolving the free base in isopropanol (B130326) and adding it to a refluxing isopropanol solution of fumaric acid, the product precipitates as a white solid upon cooling, with reported yields as high as 86.5%. google.comepo.org Another example cited a 70% yield for the fumarate salt. epo.org

The synthesis of Linogliride relies on the strategic formation and reaction of several key intermediate compounds. google.comepo.org A central intermediate is N-phenyl-4-morpholinecarboximidamide, which serves as a precursor to the final Linogliride structure. epo.org

The synthesis of this precursor is achieved through the oxidation of a thiourea. epo.org Specifically, an amidine sulfonic acid is produced by oxidizing a thiourea with hydrogen peroxide in the presence of a molybdenum catalyst, such as sodium molybdate (B1676688) (Na₂MoO₄). epo.org These sulfonic acids are excellent intermediates for preparing guanidines. epo.org For example, N-phenylthiourea can be oxidized to its corresponding aminoiminomethane sulfonic acid, which is then reacted with morpholine (B109124) to yield the N-phenyl-4-morpholinecarboximidamide precursor. epo.org The use of morpholine in this step is advantageous as it is less expensive than activated forms and results in higher yields. epo.org

The table below outlines key intermediates involved in a prominent synthetic route.

Intermediate CompoundRole in Synthesis
N-phenylthioureaStarting material that is oxidized to form a sulfonic acid intermediate. epo.org
Aminoiminomethane Sulfonic AcidA key intermediate formed from the oxidation of thiourea; reacts with an amine (morpholine) to form a substituted guanidine. epo.org
N-phenyl-4-morpholinecarboximidamideA precursor that is further reacted to form the final Linogliride free base. epo.org
1-methyl-2-pyrrolidinoneCan be reacted with dimethyl sulfate (B86663) to form a methosulfate salt, an alternative intermediate route. google.com

A significant novel approach in Linogliride synthesis is the move away from alkylating agents toward an oxidation-based strategy to avoid hazardous byproducts. epo.org The development of a method using hydrogen peroxide with a molybdenum catalyst to oxidize thioureas into amidine sulfonic acids represents a key innovation. epo.org This process is described as a high-yield, facile, and short synthesis that utilizes comparatively safe and easily handled reagents. google.com

Identification and Utilization of Key Intermediate Compounds in Synthesis

Structure-Activity Relationship (SAR) Studies of Linogliride and Related Analogues

Linogliride is a substituted guanidine that is structurally distinct from sulfonylureas but shares a similar mechanism of action related to insulin (B600854) secretion. ncats.io SAR studies are crucial for understanding how the different chemical moieties of the molecule contribute to its biological function.

The hypoglycemic activity of Linogliride is intrinsically linked to its unique structure, which is built around a central guanidine core. ncats.io

Guanidine Moiety : This functional group is fundamental to the molecule's biological activity. Linogliride, as a substituted guanidine, is believed to exert its effects by interacting with ATP-sensitive K+ channels in pancreatic β-cells, a mechanism that is also a target for sulfonylurea drugs. ncats.io The specific substitution pattern on the guanidine core fine-tunes its potency and selectivity.

Pyrrolidine (B122466) Moiety : The N-(1-methyl-2-pyrrolidinylidene) group is a key substituent. The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including those for diabetes. nih.gov Derivatives of pyrrolidine have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov This suggests the pyrrolidine ring in Linogliride may play a significant role in its interaction with biological targets.

The table below summarizes the contribution of each structural motif.

Structural MotifContribution to Biological Activity
GuanidineThe core functional group responsible for the primary mechanism of action, likely through interaction with pancreatic ion channels. ncats.io
PyrrolidineA key substituent that may enhance binding to diabetic-related enzyme targets. The scaffold is known in other α-glucosidase inhibitors. nih.gov
MorpholineAlong with the attached phenyl group, this moiety modulates the electronic and steric properties of the molecule, influencing potency and pharmacokinetics. epo.org

Preclinical studies have demonstrated that Linogliride is an orally effective hypoglycemic agent in several animal models. ncats.iooup.com These evaluations are critical for establishing the compound's potential efficacy before human trials.

Linogliride has been shown to lower blood glucose in non-diabetic rats, mice, and dogs. oup.com It also improves glucose tolerance in normal rats and dogs. ncats.io In diabetic animal models, such as neonatal streptozotocin-treated rats, Linogliride significantly lowered fasting blood glucose. ncats.io The mechanism for this hypoglycemic effect appears to be related to the potentiation of insulin secretion. ncats.iooup.com In studies using isolated rat islets of Langerhans, Linogliride was found to potentiate insulin release in the presence of glucose. oup.com However, it did not affect insulin secretion in the absence of glucose, indicating a glucose-dependent mechanism. ncats.iomedchemexpress.com

Further preclinical work has involved the synthesis and evaluation of different salt forms of Linogliride to assess their potential for creating an extended-release dosage form. science.gov Analogues such as linogliride pamoate and linogliride 1-napsylate were prepared and showed reduced solubilities compared to the fumarate salt, suggesting they could be useful for slower-dissolving formulations. science.gov

The following table details some of the preclinical findings for Linogliride.

Animal Model/SystemFindingReference
Non-diabetic rats, mice, and dogsOrally effective hypoglycemic agent. ncats.iooup.com
Normal rats and dogsImproves glucose tolerance. ncats.io
Neonatal streptozotocin-treated rats (diabetic model)Significantly lowered fasting blood glucose. ncats.io
Isolated rat islets of LangerhansPotentiates glucose-stimulated insulin secretion. oup.com

Analysis of Core Structural Motifs and Their Contribution to Biological Activity (e.g., Pyrrolidine, Morpholine, Guanidine Moieties)

Integration of Computational Chemistry in Molecular Design and Optimization

The progression of a bioactive compound from an initial "hit" to a "lead" and ultimately to a drug candidate is a complex process heavily reliant on medicinal chemistry. researchgate.net A central aspect of this endeavor is the exploration of structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. nih.govnumberanalytics.com Traditionally, this has been guided by chemical intuition and empirical testing. However, modern drug discovery, including the development of analogs for compounds like Linogliride, increasingly integrates computational chemistry to rationalize and accelerate the design and optimization process. oncodesign-services.com

Computational chemistry provides a suite of theoretical and simulation-based techniques to model and predict molecular behavior, offering profound insights that guide synthetic efforts. neuroquantology.comias.ac.in These in silico methods allow for the rapid evaluation of virtual compounds, prioritizing synthetic routes and focusing laboratory resources on molecules with the highest probability of success. nih.gov The primary approaches in computer-aided drug design (CADD) are categorized as either structure-based or ligand-based. oncodesign-services.comajrconline.org

Structure-Based Drug Design (SBDD) : This method relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. Techniques like molecular docking are used to simulate the interaction between a potential drug molecule (ligand) and the target's binding site. slideshare.net These simulations can predict the binding affinity and orientation of a ligand, helping chemists design compounds that fit optimally within the target site to elicit the desired biological response. numberanalytics.com

Ligand-Based Drug Design (LBDD) : When the 3D structure of the target is unknown, LBDD methods are employed. ajrconline.org These approaches use a set of known active molecules to deduce the necessary structural features for biological activity. A key LBDD technique is Quantitative Structure-Activity Relationship (QSAR) analysis. slideshare.netdrugdesign.org QSAR develops mathematical models that correlate the physicochemical properties of molecules with their biological activities. ajrconline.orgresearchgate.net These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. drugdesign.orgfrontiersin.org

The application of these computational tools is fundamental to modern analog design, where existing bioactive compounds are systematically modified to create new molecules with improved properties. nih.gov For a compound such as Linogliride, computational studies can inform its optimization in several ways:

Understanding Crystal Structure: Computational analyses can be used to understand noncovalent interactions within a crystal structure, which is crucial for formulation and solid-state properties.

Analog Design and SAR Exploration: By creating virtual libraries of Linogliride analogs and using QSAR models, researchers can predict which structural modifications are most likely to enhance hypoglycemic activity or improve other pharmacokinetic properties. frontiersin.org

Mechanism of Action: Molecular dynamics simulations can provide a dynamic view of how a molecule like Linogliride interacts with its biological target, such as ATP-sensitive K+ channels, over time. slideshare.netafjbs.com This can reveal key interactions that are essential for its mechanism of action.

The synergy between computational modeling and experimental validation streamlines the drug discovery pipeline, reducing the time and cost associated with developing new therapeutic agents. researchgate.netscienceopen.com

Table 1: Key Computational Methods in Drug Design and Optimization

Computational MethodPrimary ApplicationDescriptionRelevance to Analog Design
Molecular DockingStructure-Based Drug Design (SBDD)Predicts the preferred orientation and binding affinity of a ligand when bound to a target receptor or enzyme. slideshare.netHelps in designing analogs that fit more effectively into the target's binding site.
Quantitative Structure-Activity Relationship (QSAR)Ligand-Based Drug Design (LBDD)Develops mathematical models to correlate the chemical structure of compounds with their biological activity. slideshare.netdrugdesign.orgAllows for the prediction of activity for novel analogs before synthesis, prioritizing the most promising candidates. frontiersin.org
Molecular Dynamics (MD) SimulationsUnderstanding Molecular BehaviorSimulates the physical movements of atoms and molecules over time, providing insight into conformational changes and stability. afjbs.comReveals how structural modifications affect the dynamic behavior of the drug and its interaction with the biological target.
Pharmacophore ModelingLigand-Based Drug Design (LBDD)Identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. slideshare.netGuides the design of new analogs that retain the key features necessary for activity while allowing modification of other parts of the scaffold.

Pharmacokinetic Research in Preclinical Species

Metabolic Profiling and Metabolite Identification in Animal Models

The biotransformation of linogliride (B1675489) following oral administration has been investigated in preclinical animal models, including rats and dogs. nih.gov These studies led to the isolation and identification of numerous metabolites from plasma, urine, and fecal samples. nih.gov In total, nine metabolites of linogliride, in addition to the unchanged parent drug, were identified across these species. nih.gov The identified metabolites accounted for a significant portion of the administered dose recovered from urine, plasma, and fecal pools, indicating extensive metabolism in these animal models. nih.gov

Research into the biotransformation of linogliride has led to the proposal of four primary metabolic pathways responsible for the formation of its various metabolites. nih.govresearchgate.net These pathways are crucial for understanding the disposition of the compound in preclinical species.

The proposed metabolic pathways include:

Pyrrolidine (B122466) Hydroxylation: This pathway involves the addition of a hydroxyl group to the pyrrolidine ring of the linogliride molecule. In preclinical animal models, this is quantitatively the most significant metabolic route. nih.govresearchgate.net

Aromatic Hydroxylation: This involves the hydroxylation of the phenyl group on the linogliride structure. nih.govresearchgate.net

Morpholine (B109124) Hydroxylation: This pathway entails the hydroxylation of the morpholine ring. nih.govresearchgate.net

Imino-Bond Cleavage: Also referred to as depyrrolidination, this pathway involves the cleavage of the bond to the pyrrolidine ring. researchgate.net

While all four pathways contribute to the metabolism of linogliride, pyrrolidine hydroxylation is the dominant route in rats and dogs, with the other three pathways considered quantitatively less important. nih.govresearchgate.net

Following oral administration in animal models, linogliride is converted into several metabolites. nih.gov The primary and most dominant metabolite identified in all sample pools from both rats and dogs is 5-hydroxylinogliride . nih.govresearchgate.net This metabolite is formed via the principal pathway of pyrrolidine hydroxylation and is noted to be a hypoglycemically active metabolite. nih.gov

Further biotransformation occurs, with the subsequent oxidation of 5-hydroxylinogliride resulting in the formation of five other minor metabolites. nih.gov The three less prominent metabolic pathways—aromatic hydroxylation, morpholine hydroxylation, and imino-bond cleavage—are responsible for producing four additional minor metabolites. researchgate.net The characterization of these metabolites was accomplished using various analytical techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). researchgate.net

MetaboliteProposed Metabolic PathwaySignificance
5-hydroxylinogliridePyrrolidine HydroxylationDominant, Active Metabolite nih.govresearchgate.net
Oxidation Products of 5-hydroxylinogliridePyrrolidine Hydroxylation & Further OxidationMinor nih.gov
4-OH-phenyl-LgAromatic HydroxylationMinor researchgate.net
OH-morpholine-LgMorpholine HydroxylationMinor researchgate.net
Dehydro-morpholine-LgMorpholine HydroxylationMinor researchgate.net
Depyrrolidinated-LgImino-Bond Cleavage (Depyrrolidination)Minor researchgate.net

A comparative analysis of linogliride's metabolism reveals a notable similarity between the pathways observed in rats and dogs. nih.govresearchgate.net In both species, the metabolic profile is dominated by the pyrrolidine hydroxylation pathway, which is quantitatively the most important route of biotransformation. nih.gov This shared primary pathway leads to the formation of 5-hydroxylinogliride as the principal and active metabolite in both rats and dogs. nih.govresearchgate.net

FeatureRatDog
Total Metabolites Identified5 nih.gov9 nih.gov
Primary Metabolic PathwayPyrrolidine Hydroxylation nih.govPyrrolidine Hydroxylation nih.gov
Dominant Active Metabolite5-hydroxylinogliride nih.gov5-hydroxylinogliride nih.gov
Minor Metabolic PathwaysAromatic Hydroxylation, Morpholine Hydroxylation, Imino-Bond Cleavage nih.govresearchgate.netAromatic Hydroxylation, Morpholine Hydroxylation, Imino-Bond Cleavage nih.govresearchgate.net

Pharmaceutical Development Research: Pre Formulation Aspects

Salt Form Exploration for Modifying Release and Delivery Properties

The primary salt form, linogliride (B1675489) fumarate (B1241708), exhibits high solubility (over 150 mg/mL across a pH range of 1 to 8), making it suitable for immediate-release dosage forms. nih.gov However, for the development of an extended-release formulation, which can offer benefits such as reduced dosing frequency and more stable plasma concentrations, researchers investigated alternative salt forms with lower solubility. researchgate.netscience.gov The objective was to identify a salt form that dissolves more slowly in the gastrointestinal tract, thereby extending the rate of drug absorption. researchgate.nettandfonline.com

The investigation into less soluble salt forms of linogliride began with the selection of seven different acids. researchgate.netnih.gov The goal was to react these acids with the linogliride free base to produce salts with reduced solubility characteristics compared to the fumarate salt. researchgate.nettandfonline.com

The selected acids for this exploration were:

p-acetamidobenzoic acid

benzoic acid

p-hydroxybenzoic acid

3-hydroxy-2-naphthoic acid

1-napsylic acid

pamoic acid

p-toluenesulfonic acid researchgate.netscience.govnih.gov

Of these seven, only four were successfully prepared in quantities suitable for comprehensive evaluation. researchgate.nettandfonline.comnih.govtandfonline.com The benzoate (B1203000) salt failed to form, while the p-acetamidobenzoate and p-toluenesulfonic acid salts could not be scaled up successfully. tandfonline.com

The four alternative salts that were successfully synthesized and evaluated were:

Linogliride Pamoate

Linogliride p-Hydroxybenzoate

Linogliride 3-Hydroxy-2-Naphthoate

Linogliride 1-Napsylate researchgate.netscience.govtandfonline.comnih.gov

Preparation methods varied; for instance, the 1-napsylate salt was prepared using methylene (B1212753) chloride as a solvent, while the 3-hydroxy-2-naphthoate salt was prepared in hot acetone. tandfonline.com The stoichiometry of the base to the acid for each salt was confirmed using Nuclear Magnetic Resonance (NMR) analysis, and the elemental composition was verified through CHNS analysis. tandfonline.com

Acid Used for Salt FormationResult of PreparationReference
Pamoic acidSuccessfully Prepared researchgate.nettandfonline.com
p-Hydroxybenzoic acidSuccessfully Prepared researchgate.nettandfonline.com
3-Hydroxy-2-naphthoic acidSuccessfully Prepared researchgate.nettandfonline.com
1-Napsylic acidSuccessfully Prepared researchgate.nettandfonline.com
p-Acetamidobenzoic acidCould Not Be Scaled Up researchgate.nettandfonline.com
p-Toluenesulfonic acidCould Not Be Scaled Up researchgate.nettandfonline.com
Benzoic acidFailed to Form researchgate.nettandfonline.com

A comparative analysis of the pH-solubility profiles for the four newly prepared salts, linogliride free base, and linogliride fumarate was conducted over a pH range of 1.43 to 8.3. researchgate.nettandfonline.comnih.gov Additionally, their intrinsic dissolution rates were determined at specific pH values (1.43, 4.4, and 7.5) to simulate conditions in the gastrointestinal tract. researchgate.netnih.gov

The research yielded distinct solubility and dissolution characteristics for each salt form:

Linogliride p-Hydroxybenzoate : This salt exhibited lower solubility and intrinsic dissolution rates than the fumarate salt and the free base, but its rates were higher than the other three new salts. researchgate.nettandfonline.comnih.gov

Linogliride 1-Napsylate : A notable finding was that the solubility and intrinsic dissolution rate of the 1-napsylate salt were independent of pH across the tested range. researchgate.nettandfonline.comnih.gov This property is particularly interesting for controlled-release formulations as it suggests the potential for a consistent, zero-order release rate that is not affected by the varying pH environments of the GI tract. nih.gov

Linogliride Pamoate and Linogliride 3-Hydroxy-2-Naphthoate : These two salts displayed higher solubility and dissolution rates in the highly acidic environment of pH 1.4 to 3.4. researchgate.nettandfonline.comnih.gov However, at pH 4.4 and higher, their solubilities became essentially the same, falling within a low range of 1 to 2 mg/mL, and their intrinsic dissolution rates were also very low and similar. researchgate.netnih.govtandfonline.com

These findings highlight that the selection of the counter-ion for salt formation significantly alters the physicochemical properties of linogliride, a critical factor in formulation development. researchgate.net

Linogliride FormSolubility Characteristics (pH 1.43 - 8.3)Intrinsic Dissolution Rate CharacteristicsReference
FumarateVery High (>150 mg/mL)High nih.govresearchgate.net
Free BaseHighHigh researchgate.net
p-HydroxybenzoateLower than fumarate/free base; Higher than other new saltsLower than fumarate/free base; Higher than other new salts researchgate.netnih.gov
1-NapsylateLow and pH-independentLow and pH-independent researchgate.nettandfonline.comnih.gov
PamoateHigher at low pH (1.4-3.4); Very low at pH ≥ 4.4 (1-2 mg/mL)Higher at low pH; Very low at pH ≥ 4.4 researchgate.nettandfonline.comnih.gov
3-Hydroxy-2-NaphthoateHigher at low pH (1.4-3.4); Very low at pH ≥ 4.4 (1-2 mg/mL)Higher at low pH; Very low at pH ≥ 4.4 researchgate.nettandfonline.comnih.gov

The ultimate goal of this research was to identify a linogliride salt suitable for a once-daily, extended-release oral dosage form. researchgate.netscience.govnih.gov The significantly lower solubilities of the newly synthesized salts compared to the fumarate salt made them promising candidates. nih.govresearchgate.net

To test their potential directly, dissolution studies were performed using capsules containing the pamoate and 1-napsylate salts, as well as the free base and fumarate forms for comparison. researchgate.nettandfonline.com The study was conducted in a dissolution medium that changed over time, starting at pH 2.2 and ending at pH 6.8, to mimic the transit through the stomach and small intestine. researchgate.netnih.gov

The results of these dissolution studies were conclusive:

The linogliride pamoate and linogliride 1-napsylate salt forms dissolved at a much slower rate than both the free base and the highly soluble fumarate salt. researchgate.nettandfonline.comnih.govtandfonline.com

This slower dissolution confirmed that forming salts of linogliride with specific, poorly soluble counter-ions is a viable strategy for developing an extended-release product. researchgate.nettandfonline.com In particular, the pamoate and 1-napsylate salts were identified as useful candidates for achieving the desired extended-release delivery objectives. researchgate.netscience.govtandfonline.comnih.gov

Advanced Research Methodologies and Techniques Employed

In Vitro Experimental Models

To understand the direct effects of linogliride (B1675489) on insulin (B600854) secretion, researchers have extensively utilized in vitro models, primarily focusing on pancreatic tissue.

Isolated Rat Islets of Langerhans : A fundamental model in diabetes research, isolated rat islets have been instrumental in characterizing linogliride's secretagogue properties. oup.com Studies using this model have demonstrated that linogliride potentiates insulin release, particularly in the presence of glucose. oup.comncats.ioncats.io For instance, in the presence of 5.5 mM glucose, which alone has a weak effect, 100 µM linogliride can increase insulin secretion by five- to six-fold. nih.gov This potentiation effect is observed with various secretagogues, including D-glyceraldehyde, N-acetylglucosamine, and leucine, suggesting that linogliride amplifies a common cellular signal in beta-cell activation. nih.gov Notably, linogliride by itself, in the absence of glucose, does not stimulate insulin secretion. oup.com This glucose-dependent action is a key characteristic highlighted by this model. The experimental setup often involves perifusion of the isolated islets, allowing for dynamic monitoring of insulin release in response to different stimuli. oup.comnih.gov

Perfused Rat Pancreas Systems : This model offers a more integrated system than isolated islets, as it maintains the natural architecture and vascular connections of the pancreas. researchgate.net Studies using the in vitro perfused rat pancreas have confirmed the findings from isolated islets, showing that linogliride stimulates insulin release. ncats.ioresearchgate.nettandfonline.comnih.gov This system has also been crucial in demonstrating that linogliride can inhibit glucagon (B607659) release induced by amino acids. nih.gov Furthermore, desensitization studies, where the pancreas is pre-perfused with another hypoglycemic agent like tolbutamide (B1681337), have been conducted to compare mechanisms of action. nih.gov These experiments revealed that pre-perfusion with tolbutamide prevents linogliride from exerting its effect, and vice versa, suggesting a shared mechanism of action. nih.gov

Table 1: Summary of Key Findings from In Vitro Models

Model Key Findings References
Isolated Rat IsletsPotentiates glucose-stimulated insulin secretion. oup.comncats.ioncats.io No effect on insulin secretion in the absence of glucose. oup.com Amplifies signals from other secretagogues. nih.gov ncats.io, oup.com, ncats.io, nih.gov
Perfused Rat PancreasStimulates insulin release. ncats.ioresearchgate.nettandfonline.comnih.gov Inhibits amino acid-induced glucagon release. nih.gov Demonstrates cross-desensitization with tolbutamide. nih.gov tandfonline.com, ncats.io, researchgate.net, nih.gov

In Vivo Animal Models and Associated Experimental Designs for Pharmacological Assessment

Non-diabetic Animal Models : Studies in normal, non-diabetic rats, mice, and dogs have been fundamental in establishing the dose-dependent hypoglycemic effect of linogliride. ncats.ioncats.iodoi.org These models are used to demonstrate the compound's ability to lower fasting blood glucose levels and improve glucose tolerance in a healthy physiological state. ncats.ioncats.io

Diabetic Animal Models : To test the efficacy of linogliride in a disease context, chemically-induced or genetic models of diabetes are used.

Neonatal Streptozotocin-Treated Rats : This model mimics certain aspects of type 2 diabetes. Linogliride has been shown to significantly lower fasting blood glucose in these animals. ncats.ioncats.io

db/db Mice : These mice have a genetic mutation that leads to obesity and diabetes, making them a relevant model for type 2 diabetes. Linogliride showed modest effects in this particular model. ncats.ioncats.io

The experimental design for these in vivo studies typically involves the oral administration of linogliride fumarate (B1241708). nih.gov Subsequent monitoring of blood glucose and insulin levels provides crucial data on the drug's efficacy and mechanism of action in a complex biological system. nih.govnih.gov The metabolism of linogliride has also been studied in rats and dogs, providing insights into its biotransformation. nih.gov

Table 2: Overview of In Vivo Animal Models Used for Linogliride Fumarate Assessment

Animal Model Type Key Observation References
Rats, Mice, DogsNon-diabeticDose-dependent hypoglycemic effect, improved glucose tolerance. ncats.ioncats.iodoi.org ncats.io, ncats.io, doi.org
Neonatal Streptozotocin-Treated RatsDiabeticSignificantly lowered fasting blood glucose. ncats.ioncats.io ncats.io, ncats.io
db/db MiceDiabeticModest hypoglycemic effects. ncats.ioncats.io ncats.io, ncats.io

Advanced Analytical and Biochemical Techniques

A suite of sophisticated analytical techniques has been essential for the chemical characterization, metabolite identification, and mechanistic investigation of this compound.

Chromatographic techniques are fundamental for separating and quantifying linogliride and its metabolites from biological matrices.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique used for the analysis of linogliride and its metabolites. researchgate.net It has been employed to determine the uniformity of crystalline forms and to separate the parent drug from its various metabolic products in samples from rats, dogs, and humans. nih.govresearchgate.netresearchgate.net Different HPLC methods, including reverse-phase HPLC (RP-HPLC), have been developed and validated for the quantitative determination of related substances in pharmaceutical dosage forms. mjcce.org.mkpharmainfo.in

Thin-Layer Chromatography (TLC) : TLC is another valuable chromatographic method used in the study of linogliride. nih.govresearchgate.net It serves as a rapid and cost-effective technique for separating compounds and has been used alongside HPLC in the isolation and identification of linogliride metabolites. nih.govresearchgate.netepo.orgpg.edu.pl

Spectroscopic methods are critical for determining the chemical structure of linogliride and its metabolites.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. It was one of the techniques used in the structural identification of linogliride metabolites. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR have been used to characterize linogliride and its various salt forms. nih.govresearchgate.netresearchgate.net Solid-state NMR has also been employed to study the miscibility of linogliride in amorphous drug-polymer systems. researchgate.net

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of compounds, which is crucial for identification. It has been used in conjunction with chromatographic methods (like LC-MS/MS) for the sensitive quantification of fumarate metabolites and for the structural confirmation of linogliride metabolites. nih.govresearchgate.netgoogleapis.comejbps.com

To investigate the molecular mechanism of action of linogliride, electrophysiological techniques have been employed to study its effects on ion channels.

ATP-sensitive K+ (K-ATP) Channels : The primary molecular target of linogliride is the ATP-sensitive potassium channel in pancreatic beta-cells. ncats.ioncats.ionih.gov Studies have shown that linogliride leads to a decrease in the activity of these channels. ncats.ioncats.io This inhibition is a key step in the process of insulin secretion. Electrophysiological studies, likely using patch-clamp techniques on isolated beta-cells, are the standard method to directly measure the activity of these ion channels and the effect of drugs like linogliride. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, MS)

Statistical Methodologies for Preclinical Data Analysis

The analysis of data from preclinical studies of this compound relies on robust statistical methods to ensure the validity and significance of the findings.

In studies investigating the effects of linogliride on insulin secretion from isolated rat islets, results are typically expressed as the mean ± standard error of the mean (SEM). oup.com Statistical significance between experimental groups is often determined using Student's t-test, with a p-value of less than 0.05 considered significant. oup.com In clinical trials involving linogliride, statistical analysis of parameters like fasting glucose levels and glucose area under the curve (AUC) before and after treatment is performed, with p-values used to indicate the significance of the observed effects. nih.gov For preclinical studies in general, proper planning of the study design, including randomization and sample size determination, is crucial for obtaining statistically meaningful results and avoiding false positives. nih.gov

Future Research Directions and Therapeutic Hypothesis Refinement

Elucidating Remaining Unresolved Mechanistic Aspects at the Molecular Level

The primary mechanism of linogliride (B1675489) is understood to be the stimulation of insulin (B600854) secretion, with an action that largely resembles that of sulfonylureas like tolbutamide (B1681337). nih.gov Studies have shown that the effects of linogliride and tolbutamide are not additive; pre-perfusion of the pancreas with one drug prevents a hormonal response to the other, suggesting a shared or overlapping mechanism of action. nih.gov This mechanism is believed to involve the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. annualreviews.org

However, several molecular details remain to be fully elucidated. Linogliride is a guanidine (B92328) derivative, structurally distinct from sulfonylureas, which implies potential differences in its interaction with the KATP channel complex or downstream signaling pathways. annualreviews.org Research indicates that linogliride doesn't just trigger insulin release on its own but significantly amplifies the secretory response to various other secretagogues, including glucose, D-glyceraldehyde, and leucine. nih.gov This suggests that linogliride may amplify a cellular signal generated during β-cell activation by these stimulants. nih.gov

Future research should focus on:

Pinpointing the specific binding site(s) of linogliride on the pancreatic β-cell, confirming its interaction with the KATP channel complex and identifying any unique binding pockets compared to traditional sulfonylureas.

Mapping the downstream signaling cascade initiated or modulated by linogliride binding to clarify how it "amplifies" the effects of other stimulants.

Exploring Broader Pharmacological Applications of Linogliride Fumarate (B1241708) Beyond Primary Hypoglycemia Based on Mechanistic Insights

While developed for type 2 diabetes, the mechanistic underpinnings of linogliride fumarate suggest potential for broader therapeutic applications, a strategy successfully employed for other classes of antidiabetic drugs. For instance, GLP-1 receptor agonists and SGLT2 inhibitors have demonstrated significant benefits in cardiovascular disease, kidney disease, and metabolic dysfunction-associated steatohepatitis (MASH). mdpi.combiospace.com

Given that KATP channels are present in various tissues, including the heart, smooth muscle, and neurons, the activity of linogliride at these sites warrants investigation. annualreviews.org Future research could explore its potential utility in:

Cardiovascular Conditions: As KATP channels play a role in cardiovascular function, the effects of a targeted modulator like linogliride could be explored for conditions related to ischemic preconditioning or vascular tone.

Metabolic Syndrome and Dyslipidemia: Early investigations into related compounds assessed antidyslipidemic effects. A comprehensive evaluation of linogliride's impact on lipid profiles, beyond the effects of improved glycemic control, could reveal benefits in treating broader metabolic disorders. mdpi.com

Neurodegenerative Disorders: KATP channels in the brain are implicated in neuronal excitability and protection. The potential for a brain-penetrant KATP channel modulator to influence conditions like epilepsy or neurodegenerative diseases could be a novel area of inquiry. annualreviews.org

These hypotheses are speculative and would require extensive preclinical investigation to validate any potential efficacy beyond its established hypoglycemic role.

Integration with Emerging Drug Discovery Paradigms and Technologies (e.g., Fragment-Based Drug Design, Artificial Intelligence in Compound Optimization)

Modern drug discovery technologies offer powerful tools to refine and expand the therapeutic potential of existing compounds like linogliride.

Fragment-Based Drug Design (FBDD): This approach identifies small chemical fragments that bind weakly to a biological target and then optimizes them into more potent lead compounds. FBDD could be employed to design novel molecules that interact with the same target as linogliride but with improved specificity, affinity, or pharmacokinetic properties. This could lead to second-generation compounds with a more refined therapeutic profile.

Artificial Intelligence (AI) and Machine Learning: AI can revolutionize compound optimization by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic profiles. researchgate.net For linogliride, AI could be used to:

Analyze existing preclinical and clinical data to identify undiscovered correlations or predict patient populations most likely to respond to treatment.

Screen virtual libraries of compounds to identify molecules with similar mechanisms but potentially improved properties.

Optimize the design of extended-release formulations by modeling drug release kinetics with various excipients and salt forms. researchgate.net

Preclinical Investigations into Potential Synergistic Effects with Other Research Compounds or Agents

Combination therapy is a cornerstone of modern diabetes management, as it allows for the targeting of multiple pathogenic pathways, often with synergistic effects. researchgate.netnih.gov The distinct insulin secretagogue mechanism of linogliride makes it a prime candidate for combination studies with agents that have complementary actions. nih.govnih.gov

Future preclinical studies should investigate the synergistic potential of linogliride with other classes of oral hypoglycemic agents:

Biguanides (e.g., Metformin): Combining linogliride's insulin secretion-enhancing effect with metformin's primary action of reducing hepatic glucose production could provide a powerful, dual-pronged approach to glycemic control.

Thiazolidinediones (TZDs): TZDs improve insulin sensitivity in peripheral tissues. A combination with linogliride could simultaneously enhance insulin supply and improve the body's response to it. Studies have shown that combining a TZD with an SGLT2 inhibitor can have synergistic effects, establishing a precedent for such combination strategies. e-dmj.org

SGLT2 Inhibitors: These agents increase urinary glucose excretion, offering an insulin-independent mechanism of lowering blood glucose that would be highly complementary to linogliride's action. Combining SGLT2 and DPP-4 inhibitors has proven effective, supporting the rationale for combining drugs with different mechanisms. frontiersin.org

Natural Compounds: Preclinical research has demonstrated synergistic effects between conventional antidiabetic drugs and natural products, such as the combination of lycopene (B16060) with glipizide (B1671590) and metformin. cabidigitallibrary.org Investigating linogliride with well-characterized herbal extracts or their bioactive flavonoids could uncover novel combination therapies. mdpi.comd-nb.info

These preclinical combination studies would need to carefully evaluate both efficacy and the potential for any unwanted interactions, following established guidelines for the nonclinical safety evaluation of drug combinations. toxicology.org

Strategies for Optimizing Preclinical Development Pathways and Research Efficiency

Optimizing the preclinical development of linogliride and its potential successors is crucial for translating research findings into therapeutic advances efficiently. Key strategies include a focus on formulation and the use of advanced preclinical models.

A significant area of research has been the development of controlled-release (CR) or extended-release formulations to improve the compound's pharmacokinetic profile and enhance patient compliance. nih.gov this compound is highly soluble, which is suitable for immediate-release dosage forms. nih.gov To achieve a longer duration of action, researchers have prepared and evaluated different salt forms with reduced solubility. researchgate.net

Interactive Table: Investigated Salt Forms of Linogliride for Extended Release

Salt FormAcid UsedRelative Solubility vs. Fumarate SaltPotential for Extended Release
Pamoate Pamoic acidLowerYes, demonstrated slower dissolution
p-Hydroxybenzoate p-Hydroxybenzoic acidLowerIntermediate
3-Hydroxy-2-naphthoate 3-Hydroxy-2-naphthoic acidLowerYes, very low solubility and dissolution
1-Napsylate 1-Napsylic acidLowerYes, demonstrated slower, pH-independent dissolution

This table is based on data from preclinical investigations into creating less soluble forms of linogliride for potential use in extended-release formulations. researchgate.net


Further optimization strategies include:

Advanced Formulation Technologies: Employing technologies like nanoparticles, lipid-based liquid crystals, or biodegradable polymer-based depot injections could further enhance the development of long-acting formulations. drug-dev.comwiadlek.pl

Computational Modeling: Using in silico tools to predict oral bioavailability and guide formulation development can reduce the time and resources spent on experimental studies. researchgate.net

Refined Animal Models: Utilizing more sophisticated preclinical models, such as diet-induced obesity models in rats, can provide more clinically relevant data on efficacy, especially when exploring broader metabolic effects. altasciences.com

Digital Health Integration: The concept of drug + digital combination therapies is emerging, where a pharmaceutical is paired with a digital tool (like a mobile app) to improve outcomes. nih.gov Preclinical research could model the "active ingredients" of such digital interventions, like increased activity or dietary changes, alongside administration of linogliride to assess combined effects. nih.gov

By leveraging these advanced strategies, the preclinical pathway for linogliride and related compounds can be made more efficient, accelerating the generation of robust data needed for further development.

Q & A

Q. What experimental models are most appropriate for studying Linogliride fumarate’s mechanism of action in insulin secretion?

Methodological Answer:

  • In vitro models : Use pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated rodent islets. Measure insulin secretion via ELISA under varying glucose concentrations (e.g., 5.6 mM vs. 16.7 mM glucose). Validate potassium (K+) channel blockade using patch-clamp electrophysiology to confirm inhibition of ATP-sensitive K+ (KATP) channels.
  • Controls : Include cell viability assays (e.g., MTT) to rule out cytotoxicity.
  • Key references : Pancreatic β-cell membrane studies .

Q. How does this compound’s chemical structure influence its activity as an insulin secretion modulator?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies comparing Linogliride with structural analogs (e.g., pirogliride). Use molecular docking simulations to assess binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of KATP channels.
  • Synthesize derivatives with modified guanidine groups to test potency and selectivity .

Q. What are the primary biochemical assays to confirm this compound’s interaction with ATP-sensitive potassium channels?

Methodological Answer:

  • Radioligand displacement assays : Use [³H]-glibenclamide to quantify competitive binding to SUR1.
  • Fluorescence-based flux assays : Measure intracellular K+ changes using dyes like PBFI-AM.
  • Electrophysiology : Whole-cell patch-clamp recordings in β-cells to directly observe KATP current inhibition .

Advanced Research Questions

Q. How can contradictions in reported mechanisms (e.g., agonist vs. inhibitor of insulin secretion) be resolved?

Methodological Answer:

  • Conduct systematic literature reviews to identify discrepancies in experimental conditions (e.g., glucose levels, dosage ranges).
  • Replicate studies using standardized protocols (e.g., 11 mM glucose for β-cell stimulation).
  • Use siRNA knockdown of KATP channel subunits (Kir6.2/SUR1) to confirm target specificity. Compare results across species (e.g., human vs. rodent islets) .

Q. What methodological considerations are critical for pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • Bioavailability assays : Compare intravenous (IV) vs. oral administration in rodent models. Use HPLC-MS to quantify plasma concentrations.
  • Solubility optimization : Account for pH-dependent solubility (e.g., >150 mg/mL at pH 1–8, as per Table III in ).
  • Metabolite identification : Incubate with liver microsomes and characterize metabolites via LC-QTOF .

Q. How can in vitro findings on Linogliride’s K+ channel specificity be translated to in vivo efficacy?

Methodological Answer:

  • Use transgenic mouse models (e.g., β-cell-specific KATP knockout) to isolate target effects.
  • Perform hyperinsulinemic-euglycemic clamps to assess glucose-lowering efficacy.
  • Evaluate off-target effects via radioligand binding assays against other K+ channels (e.g., Kv1.3, BK channels) .

Q. What strategies optimize this compound formulations for controlled-release (CR) applications?

Methodological Answer:

  • Test alternative salt forms (e.g., pamoate, 3-hydroxy-2-naphthoate) for enhanced crystallinity and stability.
  • Use differential scanning calorimetry (DSC) to assess thermal properties and excipient compatibility.
  • Conduct dissolution testing across physiological pH ranges (1–8) to simulate gastrointestinal conditions .

Q. How does this compound interact with pathways beyond insulin secretion, such as autophagy or apoptosis?

Methodological Answer:

  • Perform transcriptomic profiling (RNA-seq) on treated β-cells to identify differentially expressed genes.
  • Quantify autophagy markers (LC3-II, p62) via Western blot and apoptosis via caspase-3 activation.
  • Compare with compounds like CUR5-8, which modulate insulin sensitivity and autophagy .

Q. What best practices ensure reproducibility in this compound research?

Methodological Answer:

  • Adhere to ARRIVE guidelines for preclinical studies. Publish detailed protocols (e.g., compound purity ≥95%, storage at −20°C).
  • Validate findings through independent replication labs. Share raw data via repositories like Zenodo.
  • Reference standards from authoritative sources (e.g., National Cancer Institute ).

Contradictions and Gaps in Current Research

Q. Why do some sources describe Linogliride as an insulin secretion agonist while others label it an inhibitor?

Critical Analysis:

  • Discrepancies may arise from differences in experimental glucose concentrations (low vs. high glucose) or dosage. For example, Linogliride may potentiate glucose-stimulated insulin secretion (GSIS) but inhibit basal secretion.
  • Recommendation : Standardize assays using glucose concentrations mimicking physiological fasting (5.6 mM) and postprandial (16.7 mM) states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.